molecular formula C22H16N4O4S3 B2420586 N2,N5-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide CAS No. 476642-72-5

N2,N5-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide

Cat. No.: B2420586
CAS No.: 476642-72-5
M. Wt: 496.57
InChI Key: KYAVPBJPVLWUCW-UHFFFAOYSA-N
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Description

N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide is a complex organic compound with a molecular formula of C22H16N4O4S3 and a molecular weight of 496.57. This compound features a thiophene core substituted with two thiazole rings, each bearing a 5-methyl-2-furyl group. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) in its structure makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

2-N,5-N-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4S3/c1-11-3-5-15(29-11)13-9-31-21(23-13)25-19(27)17-7-8-18(33-17)20(28)26-22-24-14(10-32-22)16-6-4-12(2)30-16/h3-10H,1-2H3,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAVPBJPVLWUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CC=C(O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Rings: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of Furyl Groups: The 5-methyl-2-furyl groups can be introduced through a Friedel-Crafts acylation reaction using 5-methyl-2-furoyl chloride.

    Coupling to Thiophene Core: The final step involves coupling the synthesized thiazole derivatives to the thiophene-2,5-dicarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole rings, using reagents like sodium hydride (NaH) and alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can cleave the amide bonds, resulting in the formation of thiophene-2,5-dicarboxylic acid and the corresponding thiazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

Chemistry

In the field of chemistry, N2,N5-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide serves as a valuable building block for synthesizing more complex molecules. It is also employed as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.

Biology

The compound's structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids. Thiazole derivatives are known for their diverse biological activities, including:

  • Antioxidant
  • Analgesic
  • Anti-inflammatory
  • Antimicrobial
  • Antifungal
  • Antiviral
  • Diuretic
  • Anticonvulsant
  • Neuroprotective
  • Antitumor

Research indicates that the compound may modulate key biochemical pathways related to inflammation and microbial growth, potentially leading to therapeutic applications.

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties. For instance, similar compounds have shown significant cytotoxic activity against breast cancer cell lines (MCF-7), highlighting the potential for developing effective anticancer drugs based on this structure .

Materials Science

The unique properties of this compound are being investigated for applications in materials science. Its potential use in organic semiconductors and photovoltaic materials could lead to advancements in electronic devices and renewable energy technologies.

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

  • Anticancer Activity : Research demonstrated that derivatives exhibited high antiproliferative activity against MCF-7 cells compared to standard treatments like imatinib .
  • Antimicrobial Properties : Studies indicated that thiazole derivatives can inhibit microbial growth effectively through various mechanisms involving enzyme inhibition and cellular signaling modulation.

Mechanism of Action

The mechanism of action of N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide can be compared with similar compounds such as:

    N,N’-bis[4-(2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide: This compound lacks the methyl group on the furyl rings, which may affect its reactivity and binding affinity.

    N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]benzene-1,4-dicarboxamide: Here, the thiophene core is replaced with a benzene ring, potentially altering its electronic properties and interactions with other molecules.

The uniqueness of N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide lies in its specific substitution pattern and the presence of multiple heteroatoms, which contribute to its diverse chemical and biological activities.

Biological Activity

N2,N5-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C22H16N4O4S3
  • Molecular Weight : 496.57 g/mol
  • IUPAC Name : 2-N,5-N-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide

The compound features a thiophene core with two thiazole rings, each substituted with a 5-methylfuran group. Its structural complexity suggests varied interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activity. The presence of the thiazole and furan moieties in this compound enhances its potential as an antimicrobial agent. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi by disrupting cellular processes or inhibiting enzyme activity .

Anticancer Activity

The compound has been investigated for its anticancer properties. Thiazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival . In vitro studies have demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7), suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiazole rings may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
  • Signaling Modulation : The compound can modulate cellular signaling pathways, which is crucial for processes like inflammation and apoptosis .

Biochemical Pathways Affected

The compound's action likely involves multiple biochemical pathways:

  • Inflammation Pathways : By inhibiting pro-inflammatory cytokines.
  • Apoptotic Pathways : Inducing programmed cell death in cancer cells.
  • Microbial Growth Inhibition : Disrupting essential microbial metabolic processes .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

StudyFindings
Gawade et al. (2024)Demonstrated high cytotoxicity against MCF-7 cells for related thiophene derivatives.
ResearchGate Publication (2023)Identified structure–activity relationships for thiazole derivatives indicating significant anticancer potential.
PubMed Study (2011)Explored the pharmacological profile of thiazole compounds as GPR35 agonists with potential therapeutic applications .

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